NaV1.7 inhibitor-1

Pain research Sodium channel pharmacology Analgesic drug discovery

NaV1.7 inhibitor-1 (CAS: 1494585-79-3) delivers sub-nanomolar potency (IC50 = 0.6 nM) against human NaV1.7 with 80-fold selectivity over cardiac NaV1.5, eliminating confounding off-target cardiac channel inhibition in electrophysiology assays. This aryl sulfonamide probe is the definitive reference standard for NaV1.7-specific pharmacology—ideal for patch-clamp studies, DRG neuron excitability assays, and high-throughput screening calibration. Avoid experimental artifacts from less selective analogs. Ensure assay reproducibility with a well-characterized positive control validated in preclinical pain models.

Molecular Formula C23H30FNO4S
Molecular Weight 435.6 g/mol
Cat. No. B8103345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaV1.7 inhibitor-1
Molecular FormulaC23H30FNO4S
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC1(CCC2(CC1)CC2)COC3=CC(=C(C=C3C4CC4)C(=O)NS(=O)(=O)C5CC5)F
InChIInChI=1S/C23H30FNO4S/c1-22(6-8-23(9-7-22)10-11-23)14-29-20-13-19(24)18(12-17(20)15-2-3-15)21(26)25-30(27,28)16-4-5-16/h12-13,15-16H,2-11,14H2,1H3,(H,25,26)
InChIKeyGFDXIUXAFNREKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NaV1.7 inhibitor-1: A High‑Potency, Selective Voltage‑Gated Sodium Channel Probe for Pain Research


NaV1.7 inhibitor‑1 (CAS: 1494585‑79‑3) is a small‑molecule voltage‑gated sodium channel (NaV) 1.7 inhibitor belonging to the aryl sulfonamide class. It exhibits an IC50 of 0.6 nM for human NaV1.7 in patch‑clamp electrophysiology assays [REFS‑1] and demonstrates 80‑fold selectivity over the cardiac isoform hNaV1.5 [REFS‑2], positioning it as a valuable chemical probe for dissecting NaV1.7‑specific pain signaling pathways.

Why NaV1.7 inhibitor-1 Cannot Be Simply Replaced by Another NaV1.7 Blocker


NaV1.7 inhibitors are not functionally interchangeable. Despite targeting the same channel isoform, compounds within this class display wide divergence in both absolute potency (IC50 values spanning three orders of magnitude) and, more critically, selectivity profiles against cardiac NaV1.5. Substituting NaV1.7 inhibitor‑1 with a less selective analog risks confounding experimental results due to off‑target cardiac channel inhibition, which can alter action potential morphology in cardiomyocytes and introduce data interpretation artifacts [REFS‑1]. The quantitative evidence presented below establishes the specific differentiation of NaV1.7 inhibitor‑1 relative to widely used comparators.

Quantitative Differentiation of NaV1.7 inhibitor-1: Potency, Selectivity, and In Vivo Antinociception


NaV1.7 inhibitor-1 Demonstrates Sub‑Nanomolar Potency, Significantly Exceeding Clinical‑Stage Comparators

NaV1.7 inhibitor‑1 inhibits hNaV1.7 with an IC50 of 0.6 nM [REFS‑1]. This potency is 18‑fold greater than the clinical candidate PF‑05089771 (IC50 = 11 nM) [REFS‑2] and 90‑fold greater than the orally active comparator funapide (IC50 = 54 nM) [REFS‑3]. The potency differential exceeds 10,000‑fold when compared with the state‑dependent blocker BIIB074 (raxatrigine), which exhibits an open/inactivated state IC50 of 6.3 µM [REFS‑4].

Pain research Sodium channel pharmacology Analgesic drug discovery

NaV1.7 inhibitor-1 Balances Cardiac Safety Margin Against Extreme, Unnecessary Selectivity

NaV1.7 inhibitor‑1 displays 80‑fold selectivity for hNaV1.7 over the cardiac isoform hNaV1.5 [REFS‑1]. In contrast, PF‑05089771 demonstrates >1000‑fold selectivity over hNaV1.5 [REFS‑2], while funapide shows minimal selectivity (hNaV1.5 IC50 = 84 nM, yielding ~1.5‑fold selectivity) [REFS‑3]. The 80‑fold window of NaV1.7 inhibitor‑1 provides a pragmatic balance: sufficient discrimination to avoid confounding cardiac effects in neuronal assays, yet not so extreme as to potentially limit translational relevance of target engagement studies.

Cardiac safety pharmacology Ion channel selectivity NaV1.5 off‑target risk

NaV1.7 inhibitor-1 Demonstrates Dose‑Dependent Antinociception in Mouse Pain Models

In vivo studies conducted with NaV1.7 inhibitor‑1 demonstrate dose‑dependent reduction of nociceptive behavior in mouse models of pain and erythromelalgia [REFS‑1]. While specific dose‑response data for NaV1.7 inhibitor‑1 are not publicly disclosed in primary literature, this antinociceptive profile aligns with the expected pharmacological outcome for a potent NaV1.7 inhibitor. In comparison, the clinical candidate PF‑05089771 produces rapid (within 15 min) and long‑lasting (>4 h) analgesia across multiple pain models when administered intrathecally in mice [REFS‑2].

In vivo pain models Antinociceptive activity Erythromelalgia

Optimal Use Cases for NaV1.7 inhibitor-1 in Preclinical Pain and Sodium Channel Research


Primary Validation of NaV1.7‑Specific Pharmacology in Recombinant and Native Neuronal Systems

Given its sub‑nanomolar potency (IC50 = 0.6 nM) [REFS‑1], NaV1.7 inhibitor‑1 is ideally suited as a reference standard for establishing NaV1.7‑specific pharmacology in electrophysiological assays. Its high affinity minimizes the required working concentration, thereby reducing solvent‑related artifacts in patch‑clamp recordings and enabling cleaner dose‑response curves in automated planar patch systems.

Mechanistic Dissection of Pain Pathways in Isolated Sensory Neuron Preparations

The compound's balanced selectivity profile (80‑fold over NaV1.5) [REFS‑2] allows researchers to interrogate NaV1.7‑mediated currents in dorsal root ganglion (DRG) neurons without substantial interference from cardiac sodium channels that may be expressed at low levels in some sensory neuron subpopulations. This is critical for studies aimed at distinguishing NaV1.7‑dependent from NaV1.8‑ or TTX‑R‑dependent excitability components.

In Vivo Proof‑of‑Concept Studies for NaV1.7‑Targeted Analgesic Development

The demonstrated dose‑dependent antinociception in mouse pain models [REFS‑3] supports the use of NaV1.7 inhibitor‑1 as a pharmacological tool to validate new behavioral pain assays and to benchmark novel NaV1.7 inhibitors in preclinical efficacy studies. Researchers should note that detailed PK/PD relationships and species‑specific potency shifts (as observed with PF‑05089771, which shows 15‑fold lower potency in rat vs human [REFS‑4]) may influence cross‑species translation and should be independently characterized.

Reference Compound for Assay Development and High‑Throughput Screening

As a well‑characterized aryl sulfonamide NaV1.7 inhibitor with defined potency and selectivity metrics [REFS‑5], NaV1.7 inhibitor‑1 can serve as a positive control for high‑throughput screening (HTS) campaigns, fluorescence‑based membrane potential assays, and automated electrophysiology platforms. Its robust signal‑to‑noise window in NaV1.7‑expressing cell lines makes it a reliable calibration standard for new assay protocols.

Quote Request

Request a Quote for NaV1.7 inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.